
Carbonic acid, bis(1,3-diisopropoxyisopropyl)ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbonic acid, bis(1,3-diisopropoxyisopropyl)ester: is an organic compound that belongs to the class of carbonate esters. These esters are derived from carbonic acid and contain a carbonyl group flanked by two alkoxy groups . The general structure of carbonate esters is R−O−C(=O)−O−R’, where R and R’ can be alkyl or aryl groups .
準備方法
Synthetic Routes and Reaction Conditions: Carbonic acid, bis(1,3-diisopropoxyisopropyl)ester can be synthesized through the reaction of an alcohol with phosgene (phosgenation) or through oxidative carbonylation . The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of carbonate esters often involves the reaction of alcohols with carbon monoxide and an oxidizer. This method is preferred due to its efficiency and scalability .
化学反応の分析
Types of Reactions: Carbonic acid, bis(1,3-diisopropoxyisopropyl)ester undergoes various chemical reactions, including:
Transesterification: This reaction involves the exchange of the alkoxy group with another alcohol, resulting in a different carbonate ester.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of an acid or base catalyst.
Transesterification: Requires an alcohol and an acid or base catalyst.
Major Products Formed:
Hydrolysis: Produces the corresponding alcohol and carbonic acid.
Transesterification: Produces a different carbonate ester and an alcohol.
科学的研究の応用
Chemistry: Carbonic acid, bis(1,3-diisopropoxyisopropyl)ester is used as a reagent in organic synthesis, particularly in the formation of other esters and carbonates .
Biology and Medicine:
Industry: In the industrial sector, carbonate esters are used as solvents, plasticizers, and intermediates in the production of polymers such as polycarbonates .
作用機序
The mechanism of action for carbonic acid, bis(1,3-diisopropoxyisopropyl)ester involves nucleophilic acyl substitution reactions. The carbonyl carbon is electrophilic and can be attacked by nucleophiles, leading to the formation of a tetrahedral intermediate . This intermediate can then undergo various transformations, depending on the reaction conditions and reagents used .
類似化合物との比較
Dimethyl carbonate: A small carbonate ester used as a solvent and methylating agent.
Diphenyl carbonate: Used in the production of polycarbonates.
Ethylene carbonate: A cyclic carbonate ester used as a solvent and in the production of lithium-ion batteries.
Uniqueness: Carbonic acid, bis(1,3-diisopropoxyisopropyl)ester is unique due to its specific structure, which includes two isopropoxy groups. This structure imparts distinct physical and chemical properties, making it suitable for specialized applications in organic synthesis and industrial processes .
特性
CAS番号 |
64057-77-8 |
|---|---|
分子式 |
C19H38O7 |
分子量 |
378.5 g/mol |
IUPAC名 |
bis[1,3-di(propan-2-yloxy)propan-2-yl] carbonate |
InChI |
InChI=1S/C19H38O7/c1-13(2)21-9-17(10-22-14(3)4)25-19(20)26-18(11-23-15(5)6)12-24-16(7)8/h13-18H,9-12H2,1-8H3 |
InChIキー |
WHYSLLUXXUBZGI-UHFFFAOYSA-N |
正規SMILES |
CC(C)OCC(COC(C)C)OC(=O)OC(COC(C)C)COC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2-Sulfanylethyl)carbamoyl]heptanamide](/img/structure/B14493913.png)

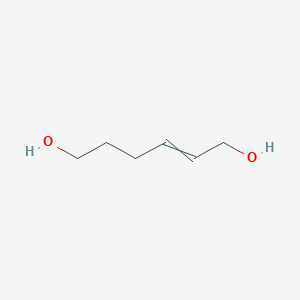
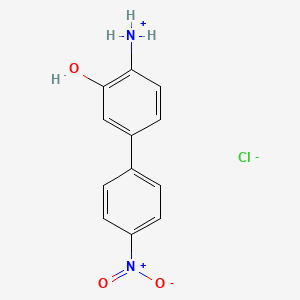
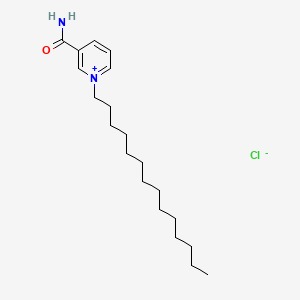

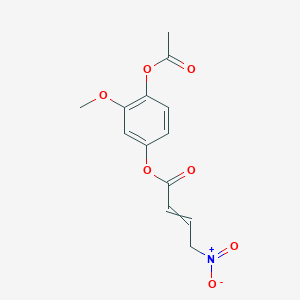
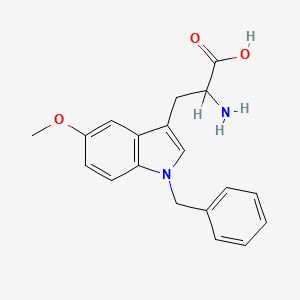
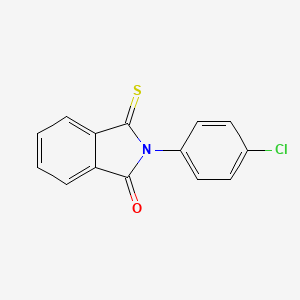
![N-[5-(4-Cyanophenyl)-5-oxopentan-2-yl]acetamide](/img/structure/B14493953.png)

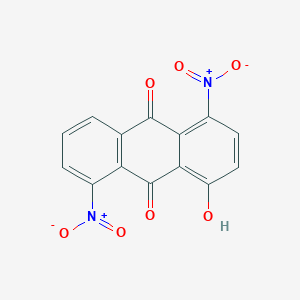
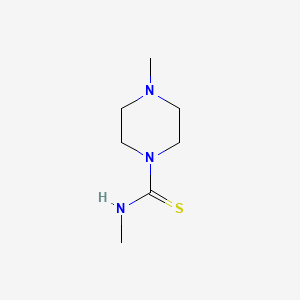
![Benzenesulfonic acid, 3-[[3-methoxy-4-[(4-methoxyphenyl)azo]phenyl]azo]-, sodium salt](/img/structure/B14493985.png)
